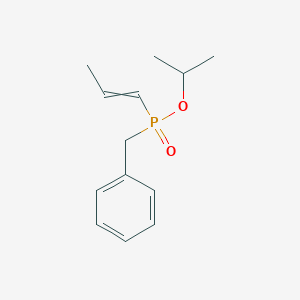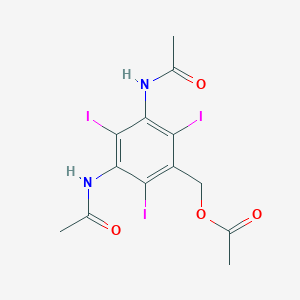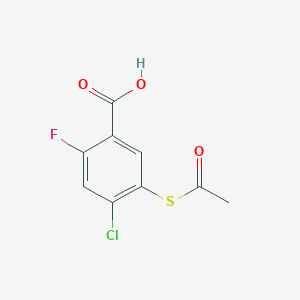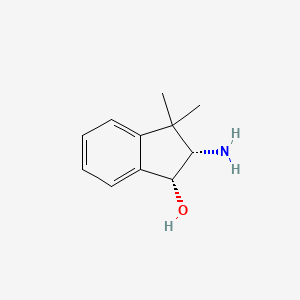
Ethyl deca-2,4,6-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl deca-2,4,6-trienoate is an organic compound characterized by the presence of three conjugated double bonds within its carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl deca-2,4,6-trienoate can be synthesized through various methods, including the Pd-catalyzed cross-coupling reactions. One such method involves the alkenylation of ethyl (E)- and (Z)-β-bromoacrylates using Pd-catalyzed Negishi coupling . This method ensures high stereoselectivity and purity of the product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar Pd-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl deca-2,4,6-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Aplicaciones Científicas De Investigación
Ethyl deca-2,4,6-trienoate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ethyl deca-2,4,6-trienoate involves its interaction with molecular targets and pathways within biological systems. The conjugated double bonds in its structure allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl deca-2,4,6-trienoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Deca-2,4,6-trienoic acid: Similar in structure but with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
143371-40-8 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
ethyl deca-2,4,6-trienoate |
InChI |
InChI=1S/C12H18O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h6-11H,3-5H2,1-2H3 |
Clave InChI |
HBJMCXQIYRADQA-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC=CC=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B12559373.png)



![Phenol, 2-[4,5-bis(4-methylphenyl)-1H-imidazol-2-yl]-](/img/structure/B12559413.png)
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5-one, 7-propyl-](/img/structure/B12559420.png)
![4-{(E)-[4-(Heptafluoropropyl)phenyl]diazenyl}-N,N-dimethylaniline](/img/structure/B12559427.png)

![5-(5-{[tert-Butyl(dimethyl)silyl]oxy}pentyl)furan-2(5H)-one](/img/structure/B12559435.png)

![3-[(2-Methylacryloyl)oxy]propyl 3-oxobutanoate](/img/structure/B12559449.png)
![Tributyl[(4-nitrophenyl)ethynyl]stannane](/img/structure/B12559450.png)


